1H-Naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone, 4,11-diamino-2-ethyl-
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Overview
Description
1H-Naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone, 4,11-diamino-2-ethyl- is a complex organic compound belonging to the class of isoindole derivatives. These compounds are known for their diverse chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The structure of this compound features a naphthalene ring fused with an isoindole ring, with additional functional groups that contribute to its unique chemical behavior.
Preparation Methods
The synthesis of 1H-Naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone, 4,11-diamino-2-ethyl- typically involves multi-step organic reactions. One common method involves the reaction of 2-amino-1-naphthol with 3-methoxypropanol, followed by isomerization and cyclization under basic conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1H-Naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone, 4,11-diamino-2-ethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: The presence of amino groups allows for nucleophilic substitution reactions, where the amino groups can be replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1H-Naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone, 4,11-diamino-2-ethyl- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the production of dyes and pigments due to its stable chromophore structure.
Mechanism of Action
The mechanism of action of 1H-Naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone, 4,11-diamino-2-ethyl- involves its interaction with specific molecular targets. For example, its derivatives can inhibit cyclooxygenase enzymes by binding to the active site, preventing the conversion of arachidonic acid to prostaglandins . This inhibition reduces inflammation and pain, making it a potential candidate for anti-inflammatory drugs.
Comparison with Similar Compounds
1H-Naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone, 4,11-diamino-2-ethyl- can be compared with other isoindole derivatives such as:
Phthalimide: Known for its use in the synthesis of various pharmaceuticals.
N-ethylphthalimide: Similar in structure but with different functional groups, leading to different chemical properties and applications.
3,4-pyridinedicarboximide: Another related compound with potential analgesic activity. The uniqueness of 1H-Naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone, 4,11-diamino-2-ethyl- lies in its specific functional groups and the resulting chemical behavior, making it a valuable compound for various applications.
Properties
CAS No. |
65121-70-2 |
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Molecular Formula |
C18H13N3O4 |
Molecular Weight |
335.3 g/mol |
IUPAC Name |
4,11-diamino-2-ethylnaphtho[2,3-f]isoindole-1,3,5,10-tetrone |
InChI |
InChI=1S/C18H13N3O4/c1-2-21-17(24)11-12(18(21)25)14(20)10-9(13(11)19)15(22)7-5-3-4-6-8(7)16(10)23/h3-6H,2,19-20H2,1H3 |
InChI Key |
MJRAWDJHNNPSHG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C2=C(C3=C(C(=C2C1=O)N)C(=O)C4=CC=CC=C4C3=O)N |
Origin of Product |
United States |
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